
3,4-Methylenedioxy PV9 (hydrochloride)
描述
3,4-Methylenedioxy PV9 (hydrochloride) is a synthetic cathinone derivative. Cathinones are a class of compounds structurally related to amphetamines and are known for their stimulant properties. This compound is primarily used in scientific research and forensic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methylenedioxy PV9 (hydrochloride) typically involves the following steps:
Formation of the 3,4-methylenedioxyphenylacetone: This is achieved by reacting 3,4-methylenedioxybenzaldehyde with nitroethane in the presence of a base to form the nitrostyrene intermediate, which is then reduced to the phenylacetone.
Formation of the pyrrolidinyl ketone: The phenylacetone is reacted with pyrrolidine in the presence of a reducing agent to form the pyrrolidinyl ketone.
Hydrochloride salt formation: The free base of the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of 3,4-Methylenedioxy PV9 (hydrochloride) follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to ensure the consistency and safety of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylenedioxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
3,4-Methylenedioxy PV9 (hydrochloride) is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods such as mass spectrometry.
Biology: Studying its effects on various cell lines, including human aortic endothelial cells and human hepatocellular carcinoma cells.
Medicine: Investigating its potential therapeutic effects and toxicological properties.
作用机制
The exact mechanism of action of 3,4-Methylenedioxy PV9 (hydrochloride) is not fully understood. it is believed to act as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling .
相似化合物的比较
Methylenedioxypyrovalerone (MDPV): A structurally similar compound with potent stimulant effects.
3,4-Methylenedioxy-N-methylcathinone (methylone): Another cathinone derivative with similar stimulant properties.
Uniqueness: 3,4-Methylenedioxy PV9 (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other cathinone derivatives. Its longer alkyl chain and methylenedioxy group contribute to its unique interaction with neurotransmitter transporters .
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yloctan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.ClH/c1-2-3-4-5-8-16(20-11-6-7-12-20)19(21)15-9-10-17-18(13-15)23-14-22-17;/h9-10,13,16H,2-8,11-12,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKXCYXCXKRYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342975 | |
| Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24646-40-0 | |
| Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Ethanonaphth[2,3-b]oxirene-8,9-dione, 1a,2,7,7a-tetrahydro-, (1aalpha,2alpha,7alpha,7aalpha)- (9](/img/new.no-structure.jpg)
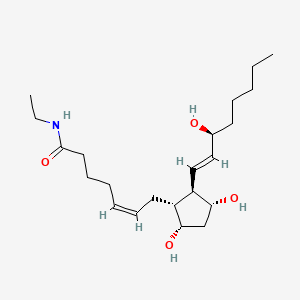
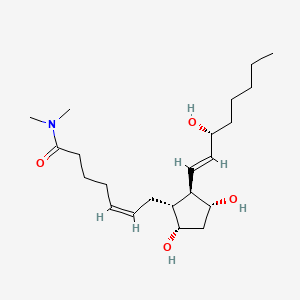

![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)
![S-[4-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B593135.png)

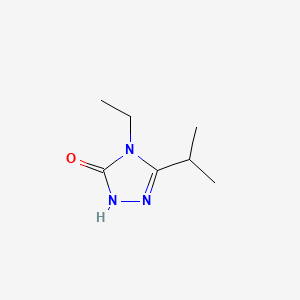
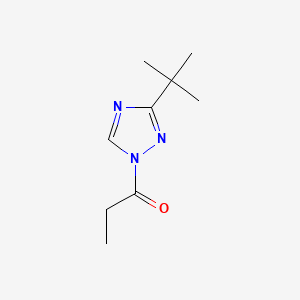
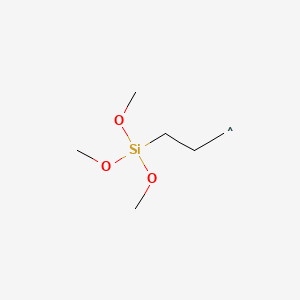
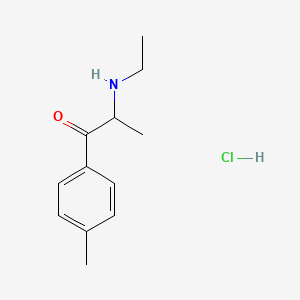
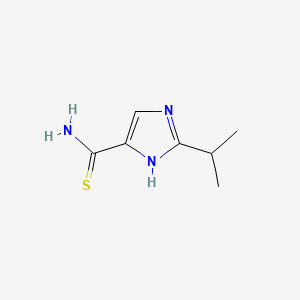
![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)
